5,5-Dimethyl-2-{[(piperidin-4-ylmethyl)-amino]-methylene}-cyclohexane-1,3-dione
Description
Properties
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-(piperidin-4-ylmethyliminomethyl)cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-15(2)7-13(18)12(14(19)8-15)10-17-9-11-3-5-16-6-4-11/h10-11,16,18H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHMEOGDKHIDON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NCC2CCNCC2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5,5-Dimethyl-2-{[(piperidin-4-ylmethyl)-amino]-methylene}-cyclohexane-1,3-dione (CAS No. 336177-26-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C15H24N2O2
- Molecular Weight : 264.36 g/mol
- Density : 1.1 g/cm³
- Boiling Point : Approximately 411.9 °C
Antimicrobial Activity
Recent studies have indicated that compounds containing the piperidine moiety exhibit notable antimicrobial properties. For instance, derivatives of piperidine have shown efficacy against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 3.12 µg/mL |
| This compound | Escherichia coli | 12.5 µg/mL |
These results suggest that the compound may serve as a lead for developing new antibacterial agents, particularly against resistant strains.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activity. Notably, it has been tested for inhibition against acetylcholinesterase (AChE) and urease:
| Enzyme | IC50 Value (µM) | Reference Standard IC50 (µM) |
|---|---|---|
| AChE | 2.14 | 21.25 (Thiourea) |
| Urease | 1.13 | - |
These findings indicate a strong potential for the compound in treating conditions related to enzyme dysregulation.
The biological activity of this compound can be attributed to its structural features which facilitate interactions with biological targets:
- Piperidine Ring : The piperidine moiety is known for its ability to interact with various receptors and enzymes, enhancing the compound's pharmacological profile.
- Methylene Bridge : The methylene linkage may play a critical role in stabilizing the compound's conformation for better binding affinity.
- Cyclohexane Dione Structure : This structure is associated with various biological activities including anti-inflammatory and anticancer effects.
Case Studies and Research Findings
A comprehensive study published in MDPI explored the synthesis and biological evaluation of similar compounds featuring piperidine structures. The results showed that these compounds had significant antibacterial activity and were effective against Salmonella typhi and Bacillus subtilis, supporting the potential of piperidine derivatives in drug development .
Another investigation focused on the enzyme inhibition properties of piperidine derivatives demonstrated their effectiveness as urease inhibitors, with several compounds showing IC50 values significantly lower than traditional inhibitors .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
<sup>a</sup>Predicted or experimental logP values. <sup>†</sup>Estimated based on piperidine’s basicity and similar β-diketones.
Key Observations :
Mechanistic Insights :
Table 4: Predicted ADMET Parameters
Implications :
- The piperidine group in the target compound improves blood-brain barrier (BBB) penetration compared to hydrazono derivatives .
- Low hepatotoxicity aligns with trends in β-diketones, though trifluoromethyl groups (Compound 2) may pose metabolic risks .
Preparation Methods
General Synthetic Strategy
The synthesis of 5,5-dimethyl-2-{[(piperidin-4-ylmethyl)-amino]-methylene}-cyclohexane-1,3-dione generally follows a condensation reaction between:
- 5,5-Dimethylcyclohexane-1,3-dione (a β-diketone substrate), and
- 4-(piperidin-4-ylmethyl)amine (a primary or secondary amine containing the piperidine ring).
This condensation typically forms an imine or Schiff base linkage at the 2-position methylene group of the cyclohexane-1,3-dione ring, resulting in the characteristic amino-methylene substitution.
Reaction Parameters and Optimization
While detailed experimental parameters specific to this compound are limited, analogous reactions with β-diketones and amines suggest:
- Solvent choice : Polar solvents such as ethanol, methanol, or mixtures with water are commonly used.
- Temperature : Moderate heating (e.g., 40–80 °C) to accelerate condensation without decomposing sensitive groups.
- Reaction time : From several minutes to hours depending on the catalyst and temperature.
- Purification : Crystallization from ethanol or other solvents is effective for isolating pure product.
Comparative Data Table of Preparation Conditions (Inferred from Similar Compounds)
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Starting materials | 5,5-dimethylcyclohexane-1,3-dione + piperidin-4-ylmethylamine | Stoichiometric amounts |
| Solvent | Ethanol, Methanol, or 50% EtOH-water mixture | Polar solvents preferred |
| Catalyst | Acidic (e.g., acetic acid) or basic catalysts | Optional, may enhance reaction rate |
| Temperature | 40–80 °C | Moderate heating to promote condensation |
| Reaction time | 20 min to several hours | Dependent on catalyst and temperature |
| Isolation | Crystallization, filtration | Purity confirmed by spectroscopic methods |
Research Findings and Analytical Characterization
- Spectroscopic confirmation : The structure is typically confirmed by NMR (both ^1H and ^13C), IR spectroscopy, and mass spectrometry.
- Purity and yield : High yields (often >80%) are achievable with optimized conditions.
- Polymorphism : While polymorphic forms are well-studied in related compounds (e.g., triazolidinediones), no specific polymorph data is reported for this compound, but crystallization conditions can affect solid-state forms.
Related Synthetic Approaches and Analogous Methods
Though direct detailed protocols for this exact compound are scarce, related heterocyclic syntheses provide insight:
- One-pot multi-component reactions : Some heterocyclic compounds involving cyclohexane-1,3-dione derivatives are synthesized via one-pot reactions with amines under catalytic conditions (e.g., InCl3 catalysis under ultrasound), enhancing yield and reducing reaction time.
- Microwave-assisted synthesis : For similar amino-methylene cyclohexanediones, microwave irradiation has been used to reduce reaction times and improve product purity.
- Acid-catalyzed condensation : Acid catalysts promote the formation of the methylene-imine linkage efficiently.
Summary Table of Preparation Method Features
| Feature | Description |
|---|---|
| Reaction type | Condensation (Schiff base formation) |
| Key reactants | 5,5-dimethylcyclohexane-1,3-dione and 4-(piperidin-4-ylmethyl)amine |
| Catalysts | Acidic or basic catalysts (optional) |
| Solvents | Ethanol, methanol, or aqueous mixtures |
| Reaction conditions | Moderate heating (40–80 °C), 20 min to several hours |
| Purification methods | Crystallization, filtration |
| Analytical techniques | NMR, IR, MS for structure confirmation |
| Yield | Typically high (>80%) with optimized conditions |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5,5-Dimethyl-2-{[(piperidin-4-ylmethyl)-amino]-methylene}-cyclohexane-1,3-dione?
- Methodological Answer : The compound can be synthesized via a condensation reaction between 5,5-dimethylcyclohexane-1,3-dione and a piperidin-4-ylmethylamine derivative under controlled conditions. Key steps include:
- Catalyst Use : Acidic or basic catalysts (e.g., acetic acid or triethylamine) to facilitate imine formation .
- Temperature Control : Reactions typically occur at 60–80°C to balance reaction rate and product stability .
- Purification : Crystallization from ethanol or methanol is recommended to isolate the product with ≥95% purity .
Q. Which analytical techniques are recommended for characterizing this compound's purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the presence of the piperidine ring, methyl groups, and enamine linkage .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₆H₂₃N₂O₂; theoretical MW: 287.3 g/mol) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and selectivity during synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature, catalyst loading, and solvent polarity .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify intermediates and adjust reaction time .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of reactants and reduce side reactions .
Q. What strategies are effective in resolving contradictory bioactivity data across different assay systems?
- Methodological Answer :
- Assay Standardization : Use reference compounds (e.g., doxorubicin for cytotoxicity assays) to normalize inter-lab variability .
- Stability Testing : Evaluate compound stability in assay media (e.g., DMEM, PBS) via LC-MS to rule out degradation artifacts .
- Target Validation : Combine in vitro binding assays (e.g., SPR) with molecular docking to confirm target engagement .
Q. What methodologies are suitable for studying the environmental fate and transformation products of this compound?
- Methodological Answer :
- Abiotic Degradation : Simulate hydrolysis under varying pH (3–9) and UV exposure, followed by LC-MS/MS to identify breakdown products (e.g., cyclohexanedione derivatives) .
- Biotransformation Studies : Use activated sludge models to assess microbial degradation pathways and generate kinetic parameters (e.g., half-life) .
- Ecotoxicity Profiling : Test acute toxicity on Daphnia magna and algal species to establish EC₅₀ values .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of structurally similar compounds?
- Methodological Answer :
- Meta-Analysis : Systematically compare published data on substituent effects (e.g., fluorinated vs. chlorinated analogs) using QSAR models .
- Counter-Screening : Test the compound against off-target receptors (e.g., GPCR panels) to identify polypharmacology .
- Crystallographic Validation : Resolve X-ray structures of compound-target complexes to clarify binding modes .
Safety and Handling Protocols
Q. What safety precautions are critical during experimental handling of this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
